2-(3,5-Dimethylbenzyl)-butan-2-ol
Description
2-(3,5-Dimethylbenzyl)-butan-2-ol is a tertiary alcohol with a 3,5-dimethylbenzyl substituent attached to the second carbon of the butan-2-ol backbone. Its molecular formula is C₁₃H₁₈O, with a molecular weight of 190.27 g/mol. For example, 3,5-dimethylbenzyl-containing uracils exhibit enhanced π–π stacking with tyrosine residues in RT , suggesting that the aromatic dimethylbenzyl group in this compound could similarly facilitate hydrophobic interactions in bioactive contexts.
Properties
Molecular Formula |
C13H20O |
|---|---|
Molecular Weight |
192.30 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C13H20O/c1-5-13(4,14)9-12-7-10(2)6-11(3)8-12/h6-8,14H,5,9H2,1-4H3 |
InChI Key |
ZCJHLORHWJIJNN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CC1=CC(=CC(=C1)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1-(Diethylamino)butan-2-ol
Molecular Formula: C₈H₁₉NO | Molecular Weight: 145.2 g/mol
- Key Differences: The diethylamino group replaces the 3,5-dimethylbenzyl moiety, reducing aromaticity and increasing polarity.
2,3-Dimethyl-2-butanol and 3,3-Dimethylbutanol
Molecular Formula : C₆H₁₄O | Molecular Weight : 102.17 g/mol
- Key Differences :
- Smaller molecular size and simpler branching (e.g., 2,3-dimethyl vs. 3,3-dimethyl isomers).
- Physical Properties :
- 2,3-Dimethyl-2-butanol: Melting point = -14°C; hazardous category 4-2-III .
- 3,3-Dimethylbutanol: Higher boiling point due to increased symmetry . Volatility: Higher volatility compared to 2-(3,5-Dimethylbenzyl)-butan-2-ol, which has a bulkier aromatic group.
2-(4-(3,5-Dimethylbenzyl)-5-ethyl-2H-1,2,3-triazol-2-yl)ethanol (Compound 47)
Molecular Formula : C₁₅H₂₁N₃O | Molecular Weight : 259.35 g/mol
- Key Differences: Incorporates a triazole ring and ethanol chain instead of a tertiary alcohol. Structural Insight: Highlights that bioactivity requires more than aromatic substituents; scaffold geometry and functional groups are critical.
1-Benzyl-3-(3,5-dimethylbenzyl) Uracil Derivatives
Representative Structure : Contains dual benzyl groups on a uracil core .
- Key Differences :
Comparative Data Table
Research Findings and Implications
- The 3,5-dimethylbenzyl group is a versatile moiety that enhances hydrophobic interactions in aromatic systems (e.g., uracils ), but its efficacy depends on molecular context.
- Safety profiles vary significantly; simpler alcohols like 2,3-dimethyl-2-butanol are more hazardous than polar analogs like 1-(diethylamino)butan-2-ol .
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